5-(4-n-Propylphenyl)-5-oxovaleric acid
Description
Historical Trajectories of Ketocarboxylic Acid Utilization in Synthetic Methodologies
The journey of carboxylic acids in chemical research has a rich history, with early chemists primarily isolating them from natural sources. nuph.edu.ua For instance, formic acid was first isolated in 1671 from red wood ants, and the 18th century saw the synthesis of key organic acids like oxalic, citric, and malic acid. nuph.edu.ua The 19th century marked significant progress with the synthesis of acetic acid from basic elements by Adolph Wilhelm Hermann Kolbe in 1845 and the discovery of various other acids such as butyric and oleic acids. nuph.edu.ua
The study of keto acids, or oxoacids, evolved as a sub-discipline within this broader field. These compounds, which contain both a carboxylic acid and a ketone functional group, were recognized for their unique reactivity. wikipedia.org Their dual functionality allows for selective reactions at either the keto or the acid group, or simultaneous transformations involving both, providing a powerful tool for synthetic chemists. The position of the ketone relative to the carboxylic acid (alpha, beta, gamma, etc.) dictates the compound's stability and reaction pathways, a concept that has been systematically explored and exploited over decades of synthetic research. wikipedia.org For instance, beta-keto acids are known to readily undergo thermal decarboxylation, a reaction that has been a staple in organic synthesis for creating ketones. wikipedia.org
The Foundational Significance of the Oxovaleric Acid Moiety in Contemporary Chemical Design
The oxovaleric acid moiety, specifically a 5-oxopentanoic acid structure, is a gamma-keto acid. wikipedia.org Levulinic acid is a well-known example of a simple gamma-keto acid. wikipedia.org The foundational significance of this scaffold lies in the distinct reactivity of its two functional groups. The carboxylic acid group can undergo esterification, amidation, or reduction, while the ketone group is susceptible to nucleophilic attack, condensation reactions, and reductions.
This bifunctionality makes the oxovaleric acid moiety a versatile building block. For example, it can be used to synthesize heterocyclic compounds, polymers, and other complex organic molecules. ontosight.ai The spatial separation between the ketone and carboxylic acid groups in gamma-keto acids like the oxovaleric acid moiety allows them to participate in intramolecular reactions to form five-membered rings, a common structural motif in biologically active compounds. The presence of these functional groups is of interest in fields from materials science to pharmaceuticals, where they can serve as monomers for biodegradable polymers or as starting points for the synthesis of drug intermediates. ontosight.ai
A Survey of Aryl-Substituted Ketocarboxylic Acids in Contemporary Research Endeavors
The introduction of an aryl substituent onto a ketocarboxylic acid scaffold, as seen in 5-(4-n-Propylphenyl)-5-oxovaleric acid, significantly expands the chemical space and potential applications of these molecules. Aryl groups can modulate the electronic properties and steric environment of the keto and acid functionalities, influencing their reactivity. Furthermore, the aryl ring itself can be a site for further functionalization, allowing for the creation of a diverse library of compounds.
In contemporary research, aryl-substituted ketocarboxylic acids are prominent in medicinal chemistry and drug discovery. nih.govnih.gov They are investigated for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ontosight.aisphinxsai.com For example, research has shown that aryl ketone derivatives can exhibit significant cytotoxicity against cancer cell lines. nih.gov The aryl group often plays a crucial role in the molecule's ability to bind to biological targets like enzymes or receptors. ontosight.ai The specific substitutions on the aryl ring, such as electron-donating or electron-withdrawing groups, can fine-tune this biological activity. nih.govsphinxsai.com Aryl methyl ketones are considered attractive precursors for the synthesis of aromatic heterocycles, which are highly privileged structures in drug discovery. nih.gov
Articulated Research Scope and Methodological Objectives Pertaining to this compound
The articulated research scope for this compound is centered on a comprehensive evaluation of its chemical properties, synthetic accessibility, and potential as a precursor for more complex molecular structures. The presence of the n-propylphenyl group suggests potential applications where lipophilicity and specific steric interactions are important.
The methodological objectives for studying this compound would include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives. This would involve a thorough characterization of the compound using modern analytical techniques.
Reactivity Studies: Investigating the selective transformation of the ketone and carboxylic acid functionalities to understand the compound's utility as a synthetic intermediate. This could involve exploring its use in cyclization reactions to form heterocyclic systems or in polymerization reactions.
Exploration of Biological Potential: Drawing parallels from structurally similar aryl-substituted ketocarboxylic acids, a preliminary investigation into the potential biological activities of this compound and its derivatives could be undertaken. This would be guided by the known pharmacophoric importance of the aryl ketone and carboxylic acid moieties.
By focusing on these objectives, a deeper understanding of the chemical utility of this compound can be achieved, paving the way for its potential application in various fields of advanced organic chemistry.
Chemical Properties of this compound and Related Compounds
| Property | This compound | 5-(4-iso-Propylphenyl)-5-oxovaleric acid | 5-(4-Ethylphenyl)-5-oxovaleric acid | 5-Oxo-5-phenylpentanoic acid |
| CAS Number | 34670-05-8 chemsrc.com | 18847-18-2 chemicalbook.com | 34670-04-7 sigmaaldrich.com | 1501-05-9 matrix-fine-chemicals.com |
| Molecular Formula | C14H18O3 chemsrc.com | C14H18O3 chemicalbook.com | C13H16O3 sigmaaldrich.com | C11H12O3 matrix-fine-chemicals.com |
| Molecular Weight | 234.29 g/mol | 234.29 g/mol chemicalbook.com | 220.27 g/mol sigmaaldrich.com | 192.214 g/mol matrix-fine-chemicals.com |
| Melting Point | 100-101°C chemsrc.com | 79-80°C chemicalbook.com | Not Available | Not Available |
| Boiling Point | 422.7°C at 760 mmHg chemsrc.com | 411.0°C (Predicted) chemicalbook.com | Not Available | Not Available |
| Density | 1.092 g/cm³ chemsrc.com | 1.088 g/cm³ (Predicted) chemicalbook.com | Not Available | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-(4-propylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-4-11-7-9-12(10-8-11)13(15)5-3-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHNYGDNUORSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375180 | |
| Record name | 5-oxo-5-(4-propylphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34670-05-8 | |
| Record name | 5-oxo-5-(4-propylphenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Strategies for 5 4 N Propylphenyl 5 Oxovaleric Acid and Structural Congeners
Established Synthetic Pathways for Oxovaleric Acid Derivatives
Traditional synthetic routes to 5-(4-n-propylphenyl)-5-oxovaleric acid and related derivatives heavily rely on classical organic reactions, most notably the Friedel-Crafts acylation. These methods provide a reliable foundation for the construction of the core aryl-oxopentanoic acid framework.
Mechanistic Exploration of Friedel-Crafts Acylation Methodologies with Glutaric Anhydride (B1165640) and Substituted Aromatic Precursors
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. acs.orgscience-revision.co.uk In the context of synthesizing this compound, the reaction involves the electrophilic aromatic substitution of n-propylbenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.orgsigmaaldrich.com
The mechanism commences with the activation of glutaric anhydride by the Lewis acid. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the carbonyl group and making the other carbonyl carbon highly electrophilic. This generates a potent acylium ion intermediate.
Subsequently, the electron-rich aromatic ring of n-propylbenzene acts as a nucleophile, attacking the electrophilic acylium ion. The n-propyl group is an ortho-, para-directing activator, meaning it directs the incoming acyl group primarily to the positions ortho and para relative to itself. Due to steric hindrance at the ortho positions, the para-substituted product, this compound, is generally the major product. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.
Finally, a weak base, such as the AlCl₄⁻ complex formed during the initial activation step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, after an aqueous workup to hydrolyze the aluminum salt complex.
Table 1: Key Steps in the Friedel-Crafts Acylation of n-Propylbenzene with Glutaric Anhydride
| Step | Description | Key Intermediates |
| 1. Activation | Coordination of the Lewis acid (AlCl₃) to glutaric anhydride to form an acylium ion. | Acylium ion-Lewis acid complex |
| 2. Nucleophilic Attack | The π-electrons of the n-propylbenzene ring attack the acylium ion. | Sigma complex (Arenium ion) |
| 3. Deprotonation | A weak base removes a proton from the sigma complex to restore aromaticity. | This compound-Lewis acid complex |
| 4. Workup | Aqueous workup to hydrolyze the complex and isolate the final product. | This compound |
Elucidation of Multi-Step Synthesis Sequences for Aryl-Oxopentanoic Acids
The synthesis of aryl-oxopentanoic acids often involves a sequence of reactions to build the desired molecular framework. A common multi-step approach begins with a Friedel-Crafts acylation as the key carbon-carbon bond-forming step, followed by subsequent modifications.
For instance, a general synthesis could start with the Friedel-Crafts acylation of a substituted benzene (B151609) derivative with glutaric anhydride to form the corresponding 5-aryl-5-oxovaleric acid. This can be followed by further transformations of the carboxylic acid or the aromatic ring if additional functionalization is required.
An alternative strategy involves the Suzuki-Miyaura coupling, a powerful cross-coupling reaction. In this approach, a suitable arylboronic acid, such as 4-n-propylphenylboronic acid, can be coupled with a derivative of 5-oxovaleric acid, like ethyl 5-oxovalerate, in the presence of a palladium catalyst and a base. smolecule.com This method offers mild reaction conditions and often results in high yields.
A typical multi-step synthesis of this compound via the Friedel-Crafts pathway is outlined below:
Scheme 1: Multi-step Synthesis of this compound
Friedel-Crafts Acylation:
Reactants: n-Propylbenzene and Glutaric Anhydride
Catalyst: Aluminum Chloride (AlCl₃)
Solvent: An inert solvent such as dichloromethane (B109758) or carbon disulfide.
Product: this compound
Purification:
The crude product is typically purified by recrystallization or column chromatography to yield the pure acid.
Cutting-Edge Approaches in Asymmetric Synthesis Applied to Ketocarboxylic Acids
The development of stereoselective synthetic methods is a paramount goal in modern organic chemistry, particularly for the synthesis of chiral molecules with potential biological activity. In the context of ketocarboxylic acids, asymmetric synthesis aims to control the formation of stereocenters, leading to enantiomerically enriched or pure products.
Catalytic Asymmetric Methodologies Employing Chiral Brønsted Acid Catalysis
Chiral Brønsted acid catalysis has emerged as a powerful tool for a wide range of asymmetric transformations. acs.org These catalysts, which are typically chiral phosphoric acids or their derivatives, can activate substrates through hydrogen bonding, leading to highly enantioselective reactions.
In the synthesis of chiral γ-keto acids, a chiral Brønsted acid can be employed to catalyze the enantioselective addition of a nucleophile to a prochiral α,β-unsaturated ketone or a related electrophile. While specific applications to this compound are not extensively documented, the general principle involves the formation of a chiral complex between the Brønsted acid and the substrate, which then directs the approach of the nucleophile to one face of the molecule, resulting in a high degree of enantioselectivity.
For example, the asymmetric Michael addition of a carbon nucleophile to an α,β-unsaturated precursor of a γ-keto acid, catalyzed by a chiral phosphoric acid, could establish a stereocenter with high enantiomeric excess.
Table 2: Representative Chiral Brønsted Acids in Asymmetric Synthesis
| Catalyst Type | Common Chiral Scaffold | Typical Applications |
| Chiral Phosphoric Acids | BINOL (1,1'-Bi-2-naphthol) | Mannich reactions, Friedel-Crafts alkylations, Michael additions |
| Chiral Carboxylic Acids | Tartaric Acid derivatives | Protonation of silyl enol ethers, Aldol reactions |
Development of Diastereoselective and Enantioselective Routes to Oxovaleric Acid Frameworks
The stereoselective synthesis of oxovaleric acid frameworks can also be achieved through diastereoselective and enantioselective routes that utilize chiral auxiliaries, chiral catalysts, or substrate control.
One approach involves the use of a chiral auxiliary attached to the oxovaleric acid precursor. The auxiliary directs the stereochemical outcome of a subsequent reaction, such as an alkylation or an aldol reaction, and is then cleaved to afford the enantiomerically enriched product.
Alternatively, enantioselective catalysis can be employed. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor of this compound using a chiral transition metal catalyst could yield the desired product with high enantiopurity. A patent describes a highly stereoselective synthesis of related dihydroxy-heptanoic acid esters from 1,3,5-tricarbonyl precursors via a ruthenium-catalyzed asymmetric hydrogenation. google.com
Chemo-Enzymatic and Biocatalytic Syntheses of Architecturally Related Structures
Chemo-enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. dergipark.org.trnih.gov These approaches utilize enzymes or whole microorganisms to catalyze specific reactions with high enantio- and regioselectivity under mild conditions.
For the synthesis of architecturally related structures to this compound, such as chiral α-hydroxy ketones, biocatalysis has proven to be a powerful tool. acs.org Enzymes like alcohol dehydrogenases can catalyze the stereoselective reduction of prochiral diketones to yield chiral hydroxy ketones. researchgate.net Similarly, lipases can be used for the kinetic resolution of racemic mixtures of hydroxy ketones through enantioselective acylation. nih.gov
While a direct biocatalytic synthesis of this compound has not been widely reported, the principles of biocatalysis could be applied to its synthesis. For example, a genetically engineered microorganism could potentially be designed to perform a Friedel-Crafts-type acylation or to asymmetrically reduce a precursor molecule. The enzymatic asymmetric synthesis of chiral amino acids from keto acids is a well-established field, suggesting the potential for similar enzymatic transformations of keto acids like the title compound.
Table 3: Examples of Biocatalytic Transformations for Related Structures
| Enzyme Class | Transformation | Substrate Example | Product Type |
| Alcohol Dehydrogenases | Asymmetric reduction of a carbonyl group | 1,2-Diketones | Chiral α-hydroxy ketones |
| Lipases | Kinetic resolution by enantioselective acylation | Racemic α-hydroxy ketones | Enantiomerically enriched α-hydroxy ketones and their esters |
| Lyases | Acyloin condensation | Aldehydes | α-Hydroxy ketones |
Integration of Green Chemistry Principles in the Derivatization of Aryl-Oxovaleric Acids
The derivatization of aryl-oxovaleric acids, including this compound, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of focus in the greener synthesis and derivatization of these compounds include the use of solid acid catalysts, alternative energy sources like microwave irradiation, and the implementation of solvent-free reaction conditions.
The traditional synthesis of aryl-oxovaleric acids often involves Friedel-Crafts acylation, a reaction historically reliant on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of corrosive and hazardous waste. eurekaselect.comresearchgate.net Green chemistry seeks to replace these homogeneous catalysts with heterogeneous solid acids that can be easily separated from the reaction mixture and reused. eurekaselect.comresearchgate.net
Several types of solid acid catalysts have shown promise in Friedel-Crafts acylation reactions, including zeolites, clays, sulfated zirconia, and heteropolyacids. eurekaselect.comresearchgate.net These materials offer advantages such as reduced corrosion, easier product purification, and the potential for catalyst recycling, thereby minimizing waste. researchgate.net For instance, the acylation of aromatic compounds using solid acid catalysts can proceed with high selectivity and yield, while allowing for the recovery and reuse of the catalyst.
Another significant advancement in the green derivatization of aryl-oxovaleric acids is the use of microwave irradiation as an alternative energy source. Microwave-assisted synthesis can dramatically reduce reaction times, increase product yields, and enhance the selectivity of reactions. nih.gov This is due to the efficient and direct heating of the reaction mixture, which often leads to faster and more uniform heating compared to conventional methods. In the context of esterification, a common derivatization of the carboxylic acid moiety in aryl-oxovaleric acids, microwave irradiation has been shown to be highly effective. For example, the microwave-assisted esterification of various carboxylic acids has been reported to proceed in significantly shorter times and with higher yields compared to traditional heating methods. nih.govmdpi.com
Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry that is applicable to the synthesis and derivatization of aryl-oxovaleric acids. By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify the work-up procedure. organic-chemistry.org The Friedel-Crafts acylation, for instance, can be carried out under solvent-free conditions, particularly when using solid acid catalysts. organic-chemistry.org This approach not only aligns with green chemistry principles but can also lead to improved reaction rates and yields.
The synthesis of fenbufen, a non-steroidal anti-inflammatory drug structurally related to this compound, provides a relevant example of these principles in practice. The synthesis of fenbufen and its analogs often involves a Friedel-Crafts acylation step to form the aryl-keto acid core, followed by further derivatization. nih.govmdpi.com Greener approaches to the synthesis of these analogs are actively being explored, focusing on minimizing waste and using more environmentally benign reagents and conditions.
The following tables summarize representative data from the literature on green chemistry approaches to reactions relevant to the synthesis and derivatization of aryl-oxovaleric acids.
Table 1: Application of Solid Acid Catalysts in Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Reaction Conditions | Yield (%) | Catalyst Reusability |
| Benzene | Acetic Anhydride | CeZSM-5 | Vapor phase, high temp. | 95 | Stable over several cycles |
| Anisole | Acetic Anhydride | Hβ Zeolite | Solvent-free | High | Recyclable |
| Naphthalene | Benzoyl Chloride | In₂O₃/MCM-41 | 80°C, 2h | High | Reusable up to 5-6 runs |
This table presents representative data for Friedel-Crafts acylation using various solid acid catalysts, demonstrating the potential for high yields and catalyst reusability in reactions analogous to the synthesis of this compound.
Table 2: Microwave-Assisted Esterification of Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Microwave Power | Reaction Time | Yield (%) |
| Ferulic Acid | Ethanol | H₂SO₄ | 200 W | 5 min | 94 |
| Benzoic Acid | Methanol | NFSi | Optimized | 30 min | Quantitative |
| Palmitic Acid | Isopropanol | Lipase | 20% | 5 min | >90 |
This table showcases the efficiency of microwave-assisted esterification for various carboxylic acids, a key derivatization for aryl-oxovaleric acids. The data highlights the significant reduction in reaction time and high yields achievable with this green technology.
Advanced Chemical Transformations and Mechanistic Reactivity of 5 4 N Propylphenyl 5 Oxovaleric Acid
Investigating Reaction Pathways Centered on the Carboxyl Functional Group
The terminal carboxylic acid moiety is a primary site for a range of derivatization reactions, including esterification and amidation, and is also a target for decarboxylation studies.
Comprehensive Analysis of Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid group in 5-(4-n-propylphenyl)-5-oxovaleric acid to its corresponding esters can be efficiently achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, provides a direct route to various alkyl esters. chemguide.co.ukathabascau.cavnaya.com This equilibrium-driven process typically involves refluxing the keto acid in the presence of an excess of the desired alcohol and a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The use of a Dean-Stark apparatus to remove the water formed during the reaction can effectively drive the equilibrium towards the ester product, leading to high yields. masterorganicchemistry.com
For more sensitive substrates or to achieve esterification under milder conditions, alternative methods can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) facilitates the formation of an active intermediate that readily reacts with alcohols. vanderbilt.edu This method is particularly advantageous for the synthesis of esters with sterically hindered alcohols or when base-sensitive functional groups are present in the molecule.
Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction between the carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the use of coupling agents is the preferred method for amide bond formation. Reagents such as DCC, EDC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective in promoting the amidation reaction. vanderbilt.edunih.gov The reaction typically proceeds by the formation of a highly reactive O-acylisourea intermediate (with DCC/EDC) or an active ester (with HATU), which is then readily displaced by the amine to form the desired amide. nih.gov These reactions are usually carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov
| Reaction Type | Reagents and Conditions | Product | Notes |
| Fischer Esterification | R'OH (excess), cat. H₂SO₄, reflux | 5-(4-n-Propylphenyl)-5-oxovalerate ester | Equilibrium-driven; water removal increases yield. |
| DCC/DMAP Esterification | R'OH, DCC, cat. DMAP, DCM, rt | 5-(4-n-Propylphenyl)-5-oxovalerate ester | Mild conditions; suitable for sensitive substrates. |
| EDC/HOBt Amidation | R'R''NH, EDC, HOBt, DMF, rt | N-substituted 5-(4-n-Propylphenyl)-5-oxovaleramide | HOBt suppresses side reactions and racemization. |
| HATU Amidation | R'R''NH, HATU, DIPEA, DMF, rt | N-substituted 5-(4-n-Propylphenyl)-5-oxovaleramide | Highly efficient coupling agent, often used in peptide synthesis. |
Probing the Reactivity Profile of the Ketone Moiety
The ketone functional group in this compound is a key site for a variety of transformations, including stereoselective reductions and nucleophilic additions, leading to a diverse range of derivatives.
Stereoselective Reductions to Hydroxyl Derivatives
The reduction of the prochiral ketone in this compound to a chiral secondary alcohol presents an opportunity for stereoselective synthesis. A variety of chiral reducing agents and catalytic systems have been developed for the asymmetric reduction of aryl ketones.
One of the most effective methods involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BMS). researchgate.net This method is known for its high enantioselectivity in the reduction of a wide range of ketones, including those with aromatic substituents. The stereochemical outcome is predictable based on the chirality of the catalyst used.
Another powerful approach is the use of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, with chiral phosphine (B1218219) ligands. For instance, Ru-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are highly effective for the asymmetric hydrogenation of ketones, providing access to enantioenriched alcohols with high enantiomeric excess (ee). researchgate.net The presence of the carboxylic acid group in the substrate may influence the reaction, potentially through coordination with the metal center, which could either enhance or hinder the stereoselectivity. It is often advantageous to perform the reduction on the corresponding ester of the keto acid to avoid potential interference from the free carboxylic acid. nih.govrsc.orgmdpi.comresearchgate.netreddit.com
| Catalyst System | Reducing Agent | Product | Typical Enantioselectivity (ee) |
| (S)-CBS Catalyst | BH₃·SMe₂ | (S)-5-hydroxy-5-(4-n-propylphenyl)valeric acid | >95% |
| (R)-CBS Catalyst | BH₃·SMe₂ | (R)-5-hydroxy-5-(4-n-propylphenyl)valeric acid | >95% |
| Ru/(S)-BINAP | H₂ | (S)-5-hydroxy-5-(4-n-propylphenyl)valeric acid | >98% |
| Ru/(R)-BINAP | H₂ | (R)-5-hydroxy-5-(4-n-propylphenyl)valeric acid | >98% |
Nucleophilic Addition and Condensation Chemistry
The electrophilic carbon of the ketone group is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the ketone to form tertiary alcohols after acidic workup. encyclopedia.pub The reaction of this compound with an organometallic reagent would likely first involve the deprotonation of the carboxylic acid, requiring the use of at least two equivalents of the organometallic reagent. Alternatively, protecting the carboxylic acid as an ester allows for the selective addition to the ketone.
Condensation reactions with nitrogen-based nucleophiles provide another avenue for derivatization. For example, the reaction with primary amines or ammonia (B1221849) in the presence of an acid catalyst leads to the formation of imines (Schiff bases). researchgate.net Further reaction with hydrazines can yield hydrazones, which can be further transformed, for instance, in the Wolff-Kishner reduction. researchgate.netopenstax.org These condensation reactions are typically reversible and are often driven to completion by the removal of water. openstax.org
Functional Group Interconversions of the Aryl and Alkyl Components
The 4-n-propylphenyl moiety of the molecule offers further opportunities for chemical modification through reactions targeting the aromatic ring and the alkyl side chain.
The n-propyl group is susceptible to oxidation at the benzylic position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification, can oxidize the entire propyl side chain to a carboxylic acid group, yielding 4-(4-carboxy-1-oxobutyl)benzoic acid. masterorganicchemistry.com Milder and more selective oxidation of the benzylic position to a ketone can be challenging but may be achievable with specific reagents.
Regioselective Substituent Modifications on the Phenyl Ring System
The phenyl ring of this compound is substituted with two groups of opposing electronic influence: the activating, ortho-, para-directing n-propyl group and the deactivating, meta-directing 5-oxovaleric acid chain. This substitution pattern governs the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The n-propyl group, being an alkyl substituent, donates electron density to the ring, activating the positions ortho and para to it. rutgers.edu Conversely, the keto-acid moiety withdraws electron density, directing incoming electrophiles to the meta positions.
Given that the para position is occupied by the n-propyl group, the directing effects of both substituents converge on the same carbons—those ortho to the n-propyl group and simultaneously meta to the carbonyl group (C3 and C5). This convergence results in a high degree of regioselectivity for electrophilic substitutions at these positions.
Common electrophilic aromatic substitution reactions that can be applied include nitration and halogenation.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the aromatic ring. The nitronium ion (NO₂⁺) electrophile will preferentially attack the electron-rich positions ortho to the n-propyl group. rutgers.edu
Halogenation: The introduction of a halogen, such as bromine, can be achieved using bromine in the presence of a Lewis acid catalyst like FeBr₃. The electrophilic bromine will substitute at the activated positions. rutgers.edu
The expected outcomes of these reactions are summarized in the table below.
| Reaction | Reagents | Major Product | Position of Substitution |
| Nitration | HNO₃, H₂SO₄ | 5-(3-Nitro-4-n-propylphenyl)-5-oxovaleric acid | C3 (ortho to n-propyl, meta to carbonyl) |
| Bromination | Br₂, FeBr₃ | 5-(3-Bromo-4-n-propylphenyl)-5-oxovaleric acid | C3 (ortho to n-propyl, meta to carbonyl) |
Selective Transformations Involving the n-Propyl Side Chain
The n-propyl side chain offers reaction sites that are distinct from the aromatic ring, particularly the benzylic carbon—the carbon atom directly attached to the phenyl ring. This position is activated due to the stability of the resulting benzylic radical or carbocation intermediates, which are resonance-stabilized by the aromatic ring. rutgers.edulibretexts.org
Selective transformations can be achieved at this benzylic position without altering other parts of the molecule.
Benzylic Halogenation: Free radical halogenation can be performed selectively at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). This reaction introduces a bromine atom at the benzylic carbon of the n-propyl group. libretexts.orglibretexts.org This benzylic halide is a versatile intermediate for further nucleophilic substitution reactions. rutgers.edu
Benzylic Oxidation: The benzylic position can be oxidized. While strong oxidizing agents like potassium permanganate (KMnO₄) would cleave the entire side chain to a carboxylic acid, milder or more controlled conditions can potentially lead to the formation of a ketone at the benzylic position. libretexts.org For such transformations to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.org
These selective transformations are detailed in the following table.
| Transformation | Reagents and Conditions | Product | Reactive Site |
| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, light | 5-(4-(1-Bromopropyl)phenyl)-5-oxovaleric acid | Benzylic C-H of the n-propyl group |
| Benzylic Oxidation (Forced) | KMnO₄, heat | 4-(4-Carboxybutanoyl)benzoic acid | Entire n-propyl side chain |
Intramolecular Cyclization Reactions for the Formation of Fused Heterocyclic Systems
The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, makes it an excellent precursor for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are crucial in the synthesis of a wide range of biologically and industrially significant molecules. mdpi.comnih.govnih.gov
The γ-keto acid structure allows for the formation of five- or six-membered rings. A common reaction involves condensation with a dinucleophile, such as hydrazine (B178648) or its derivatives, which can react with both the carbonyl and carboxyl groups.
For example, reaction with hydrazine hydrate (B1144303) can lead to the formation of a fused pyridazinone ring system. The initial step is the condensation of hydrazine with the ketone to form a hydrazone. Subsequent intramolecular cyclization occurs through the reaction of the remaining -NH₂ group of the hydrazine with the carboxylic acid moiety, eliminating a molecule of water to form the stable heterocyclic ring.
This type of cyclization is a powerful strategy for constructing complex molecular frameworks. researchgate.net The general pathway is outlined below:
| Reactant | Reagents | Intermediate | Final Fused Heterocycle |
| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazone of the keto acid | 6-(4-n-Propylphenyl)-4,5-dihydro-2H-pyridazin-3-one |
This transformation yields a dihydropyridazinone derivative, a core structure found in many pharmacologically active compounds. The regioselectivity of the cyclization is generally high, driven by the formation of a thermodynamically stable six-membered ring.
Systematic Design, Synthesis, and In Depth Characterization of 5 4 N Propylphenyl 5 Oxovaleric Acid Derivatives and Analogues
Advanced Structure-Activity Relationship (SAR) Investigations of Oxovaleric Acid Analogues
The structure-activity relationship (SAR) of 5-(4-n-propylphenyl)-5-oxovaleric acid analogues is pivotal in guiding the design of more potent and selective compounds. By systematically modifying different parts of the molecule—namely the aryl ring, the alkyl substituent, and the oxovaleric acid side chain—researchers can elucidate the key structural features required for a desired biological activity.
Key modifications and their predicted impact on activity can be summarized as follows:
Aryl Ring Substitution: The position and nature of substituents on the phenyl ring can significantly influence electronic properties, steric hindrance, and potential interactions with biological targets. For instance, introducing electron-withdrawing or electron-donating groups can modulate the reactivity of the ketone and the acidity of the carboxylic acid.
Alkyl Chain Variation: Altering the length and branching of the n-propyl group can affect the lipophilicity of the molecule. This, in turn, influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Oxovaleric Acid Chain Modification: Changes to the length of the carboxylic acid side chain, or the introduction of conformational constraints such as double bonds or cyclic structures, can impact the spatial arrangement of the key functional groups, thereby affecting binding affinity to a target.
A hypothetical SAR study for a series of analogues targeting a specific enzyme could yield data similar to that presented in the interactive table below. The data illustrates how modifications to the core structure of this compound might influence inhibitory activity.
| Compound ID | R1 (Aryl Substituent) | R2 (Alkyl Group) | IC50 (nM) |
|---|---|---|---|
| 1 | 4-n-Propyl | - (CH2)3COOH | 150 |
| 2 | 4-Ethyl | - (CH2)3COOH | 250 |
| 3 | 4-tert-Butyl | - (CH2)3COOH | 80 |
| 4 | 4-Methoxy | - (CH2)3COOH | 300 |
| 5 | 3-Chloro-4-n-propyl | - (CH2)3COOH | 120 |
| 6 | 4-n-Propyl | - (CH2)2COOH | 500 |
Application of Computational Modeling and De Novo Design Principles for Novel Derivatives
Computational modeling and de novo design are indispensable tools in modern drug discovery, enabling the rational design of novel derivatives with enhanced properties. nih.gov For this compound, these approaches can be employed to explore a vast chemical space and identify promising candidates for synthesis and biological evaluation. schrodinger.comacs.org
A typical de novo design workflow would involve the following steps:
Target Identification and Binding Site Analysis: If the biological target is known, its three-dimensional structure is used to identify and characterize the binding pocket.
Scaffold Hopping or Fragment-Based Growth: Starting with the core this compound scaffold, new functional groups or molecular fragments are computationally added or substituted to improve interactions with the target's binding site.
Molecular Docking and Scoring: The newly designed molecules are computationally docked into the binding site of the target protein, and their binding affinities are estimated using various scoring functions. nih.gov
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising candidates are predicted to assess their drug-like potential.
Prioritization for Synthesis: Based on the combined results of docking scores and ADMET predictions, a ranked list of novel derivatives is generated for chemical synthesis.
This computational approach accelerates the design-test-redesign cycle and increases the probability of discovering compounds with desired biological activities. nih.gov
Assessment of Synthetic Accessibility and Scope of Novel Aryl-Oxovaleric Acid Derivatives
The successful development of novel derivatives is contingent upon their synthetic accessibility. For aryl-oxovaleric acids, a common and efficient synthetic strategy is the Friedel-Crafts acylation. nih.govchemistrysteps.comsigmaaldrich.com This reaction involves the acylation of an aromatic compound, in this case, n-propylbenzene, with a suitable acylating agent in the presence of a Lewis acid catalyst.
A plausible synthetic route for this compound and its analogues is outlined below:
Step 1: Preparation of the Acylating Agent: Glutaric anhydride (B1165640) is a common starting material. It can be converted to the corresponding acyl chloride, 5-chloro-5-oxopentanoic acid, using a chlorinating agent like thionyl chloride.
Step 2: Friedel-Crafts Acylation: n-Propylbenzene is reacted with the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent. sigmaaldrich.com This reaction introduces the oxovaleric acid side chain onto the phenyl ring, primarily at the para position due to the directing effect of the propyl group.
Step 3: Work-up and Purification: The reaction mixture is then quenched, and the product is extracted and purified using standard techniques like crystallization or chromatography.
The scope of this synthetic approach is broad, allowing for the synthesis of a wide range of derivatives by using substituted n-propylbenzenes or different dicarboxylic acid anhydrides. The feasibility of these syntheses is a critical consideration in the design of new analogues. organic-chemistry.org
Methodologies for the Physicochemical Characterization of Newly Synthesized Derivatives
A thorough physicochemical characterization is essential to confirm the identity, purity, and properties of newly synthesized derivatives of this compound. A combination of analytical techniques is typically employed. mdpi.comacs.org
The following table summarizes the key physicochemical properties and the standard methods used for their determination:
| Property | Analytical Method | Information Obtained |
|---|---|---|
| Molecular Structure | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Confirmation of the chemical structure and connectivity of atoms. |
| Molecular Weight | Mass Spectrometry (MS) | Determination of the exact molecular weight and confirmation of the elemental composition. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantification of the purity of the compound. |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | Assessment of purity and solid-state properties. |
| Crystallinity | X-ray Powder Diffraction (XRPD) | Information on the crystalline or amorphous nature of the solid. |
| Solubility | Equilibrium Solubility Measurement | Determination of solubility in various solvents, which is crucial for formulation development. |
These analytical methods provide a comprehensive profile of the synthesized compounds, ensuring their quality and providing essential data for further biological and pharmaceutical development. acs.org
Rigorous Mechanistic Investigations into Chemical Reactions Involving 5 4 N Propylphenyl 5 Oxovaleric Acid
Elucidation of Reaction Pathways through Advanced Kinetic and Spectroscopic Analyses
The study of a chemical reaction's mechanism, such as those involving 5-(4-n-propylphenyl)-5-oxovaleric acid, would fundamentally begin with kinetic and spectroscopic analyses. Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. This data allows for the formulation of a rate law, which provides insight into the molecularity of the rate-determining step.
For instance, in a potential reaction of this compound, such as a reduction or an oxidation, researchers would systematically vary the concentrations of the keto acid and other reagents while monitoring the reaction progress over time. Spectroscopic techniques like UV-Vis or NMR spectroscopy would be employed to track the disappearance of the starting material and the appearance of products. The data obtained would be used to establish the reaction order with respect to each component.
Advanced spectroscopic methods, including in-situ infrared (IR) spectroscopy and stopped-flow techniques, could provide real-time information about the formation and decay of transient intermediates. For example, in a catalyzed reaction, these methods might detect the formation of a complex between the catalyst and the substrate.
Application of Isotopic Labeling Techniques for Mechanistic Deduction
Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical transformation. wikipedia.orgnumberanalytics.com By selectively replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the fate of that specific atom can be followed in the products. This technique provides unambiguous evidence for bond-forming and bond-breaking steps. thieme-connect.de
In a hypothetical study of the rearrangement or fragmentation of this compound, specific carbon atoms within the molecule could be labeled with ¹³C. Analysis of the products using ¹³C NMR spectroscopy or mass spectrometry would reveal the new location of the labeled carbon, thereby elucidating the rearrangement pathway. Similarly, deuterium (B1214612) labeling could be used to probe the role of specific C-H bonds in the reaction mechanism. For example, to understand the mechanism of Fischer esterification, isotopic labeling experiments using oxygen-18 (¹⁸O) in the alcohol have shown that the OR oxygen atom of the ester comes from the alcohol. britannica.com
Theoretical Studies on Transition State Geometries and Reaction Energetics
Computational chemistry offers profound insights into reaction mechanisms by allowing for the theoretical study of transition state structures and the energetics of a reaction pathway. Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the geometries of reactants, products, intermediates, and, most importantly, transition states.
For a reaction involving this compound, theoretical calculations could be used to map out the potential energy surface. This would involve calculating the energies of various possible intermediates and transition states, helping to identify the most likely reaction pathway. For example, in a Baeyer-Villiger oxidation of the ketone functionality, theoretical studies can predict the migratory aptitude of the different alkyl groups and the activation energies for the corresponding transition states. nih.govresearchgate.netacs.org Such studies provide a detailed picture of the electronic and steric factors that govern the reaction's outcome.
The Influence of Catalysis on Reaction Selectivity and Overall Yield
Catalysis plays a pivotal role in directing the outcome of chemical reactions by providing an alternative, lower-energy reaction pathway. The influence of various catalysts on reactions involving this compound would be a critical area of investigation. This would involve screening different types of catalysts, including acids, bases, and transition metal complexes.
For instance, in the catalytic reduction of the keto group in this compound, different metal catalysts could exhibit varying degrees of chemoselectivity, potentially favoring reduction of the ketone over the carboxylic acid or vice versa. libretexts.orgacs.org Mechanistic studies would focus on understanding how the catalyst interacts with the substrate to facilitate the reaction. This could involve spectroscopic identification of catalyst-substrate intermediates and kinetic studies to determine how the catalyst affects the reaction rate. The goal would be to develop a catalytic system that provides high selectivity and yield for the desired product.
Comprehensive Computational and Theoretical Chemistry Studies on 5 4 N Propylphenyl 5 Oxovaleric Acid
Quantum Chemical Calculations for Precise Molecular Conformation and Electronic Structure Determination
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the equilibrium geometries and electronic properties of molecules. pte.huunipd.it Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing approximations of a molecule's wave function and energy. arxiv.orglsu.edu
For 5-(4-n-Propylphenyl)-5-oxovaleric acid, these calculations can predict its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding how the molecule might interact with biological targets. Furthermore, quantum chemical calculations can elucidate the electronic structure, providing insights into the molecule's reactivity and stability. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electron density, and the electrostatic potential. The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's excitability and its ability to participate in chemical reactions.
Illustrative Quantum Chemical Properties of this compound:
| Property | Hypothetical Value | Significance |
| Total Energy | -845.2 Hartree | Indicates the stability of the molecule's conformation. |
| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates the molecule's chemical reactivity and stability. |
| Dipole Moment | 3.2 Debye | Provides insight into the molecule's polarity and solubility. |
| Molecular Electrostatic Potential | Varies across the molecule | Identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are important for intermolecular interactions. |
Note: The data in this table is illustrative and represents the type of information that would be generated from quantum chemical calculations.
Molecular Dynamics Simulations for Investigating Compound Interactions at the Atomic Level
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govewadirect.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and interactions. ewadirect.comresearchgate.net
In the context of this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in a solvent or interacting with a biological macromolecule like a protein. nih.gov These simulations can reveal how the molecule changes its shape and how it binds to a target, providing insights into the thermodynamics and kinetics of binding. acs.org Understanding the dynamics of the interaction between a small molecule and its target is essential for drug design and development. acs.orgfums.ac.ir
Potential Applications of MD Simulations for this compound:
| Simulation Type | Information Gained |
| Solvation Simulation | Provides insights into the solubility and aggregation behavior of the compound in different solvents. |
| Protein-Ligand Binding | Elucidates the binding mode, stability of the complex, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). |
| Free Energy Calculations | Estimates the binding affinity of the compound to a target protein. |
| Conformational Analysis | Identifies the most populated and energetically favorable conformations of the molecule in a given environment. |
Note: This table illustrates the potential applications and the nature of the data that can be obtained from molecular dynamics simulations.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. imist.mawikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activities or properties. imist.maconicet.gov.ar
For this compound and its analogs, QSAR models could be developed to predict their biological activity, such as their ability to inhibit a particular enzyme. QSPR models, on the other hand, could be used to predict properties like solubility, melting point, or toxicity. researchgate.net These models are valuable tools in the early stages of drug discovery, as they can be used to screen large libraries of virtual compounds and prioritize those with the most promising profiles for synthesis and testing. conicet.gov.ar
Illustrative QSAR/QSPR Model Parameters:
| Model Type | Dependent Variable (Y) | Independent Variables (X - Molecular Descriptors) | Potential Application |
| QSAR | Biological Activity (e.g., IC50) | Topological descriptors, electronic descriptors, hydrophobic descriptors. | Predicting the potency of new analogs of this compound. |
| QSPR | Aqueous Solubility (logS) | Molecular weight, logP, number of hydrogen bond donors/acceptors. | Estimating the solubility of new derivatives to guide formulation development. |
| QSPR | Melting Point (°C) | Molecular connectivity indices, shape descriptors. | Predicting the physical state of new compounds at room temperature. |
Note: This table provides examples of how QSAR and QSPR models could be developed and applied in the study of this compound and its derivatives.
In Silico Screening Protocols and Rational Ligand Design for Targeted Molecular Modulation
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. slideshare.netnih.gov This process can be either structure-based, which relies on the 3D structure of the target, or ligand-based, which uses the knowledge of known active molecules. slideshare.netnih.gov
Rational ligand design involves the iterative process of designing and modifying molecules to improve their binding affinity and selectivity for a specific target. nih.govfrontiersin.org Computational methods play a crucial role in this process by providing insights into the molecular interactions that govern binding.
For this compound, if a biological target is identified, in silico screening could be used to identify other compounds with similar or better binding potential. Furthermore, the structure of this compound could be used as a starting point for rational ligand design. By making targeted chemical modifications and evaluating their effect on binding using computational methods, new and more potent analogs could be designed.
Typical Workflow for In Silico Screening and Rational Ligand Design:
Target Identification and Preparation: A three-dimensional structure of the biological target is obtained, either from experimental methods or through homology modeling.
Virtual Screening: Large compound libraries are docked into the active site of the target, and the binding poses are scored to rank the compounds.
Hit Identification: The top-ranking compounds are selected as "hits" for further investigation.
Lead Optimization (Rational Ligand Design): The chemical structure of a hit compound, such as an analog of this compound, is systematically modified to improve its properties, guided by computational predictions of binding affinity and other relevant parameters.
Strategic Applications of 5 4 N Propylphenyl 5 Oxovaleric Acid As a Versatile Synthetic Building Block
Role as a Precursor in the Convergent Synthesis of Complex Organic Architectures
The bifunctional nature of 5-(4-n-Propylphenyl)-5-oxovaleric acid makes it an ideal candidate for convergent synthesis strategies, where complex molecules are assembled from several individual fragments. The presence of both a nucleophilic center (the enolizable α-carbon to the ketone) and electrophilic centers (the carbonyl carbon of the ketone and the carboxylic acid) allows for a variety of coupling reactions.
Integration into Diverse Heterocyclic Systems, including Pyrrolopyrimidines
The structural framework of this compound is well-suited for the construction of various heterocyclic systems. The 1,4-dicarbonyl relationship between the ketone and the carboxylic acid (which can be considered a masked carbonyl) is a key feature that can be exploited in cyclization reactions.
A plausible synthetic route towards pyrrolopyrimidines, a class of fused heterocycles with significant biological activity, can be envisioned. The synthesis could proceed through the initial formation of a pyrrole ring, followed by the construction of the pyrimidine ring.
For the synthesis of the pyrrole ring, the Paal-Knorr synthesis is a powerful method that utilizes 1,4-dicarbonyl compounds as precursors. wikipedia.orguctm.edualfa-chemistry.comresearchgate.netyoutube.comorganic-chemistry.org this compound can be converted into a 1,4-dicarbonyl compound through various chemical transformations. For instance, reduction of the carboxylic acid to an aldehyde would yield the necessary precursor. This keto-aldehyde can then be reacted with a primary amine or ammonia (B1221849) to furnish the corresponding substituted pyrrole. semanticscholar.orgorganic-chemistry.org
Once the pyrrole ring is formed, the remaining functional groups can be utilized to construct the pyrimidine ring. Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea. wikipedia.orgorganic-chemistry.orgclockss.orgresearchgate.netyoutube.com The ketone functionality on the pyrrole ring, along with an adjacent carbon atom, could be elaborated to form the required 1,3-dicarbonyl moiety for the subsequent cyclization to the pyrrolopyrimidine core.
Table 2: Proposed Synthesis of a Pyrrolopyrimidine Derivative
| Step | Reaction | Intermediate/Product |
|---|---|---|
| 1 | Reduction of carboxylic acid | 5-oxo-5-(4-n-propylphenyl)pentanal |
| 2 | Paal-Knorr pyrrole synthesis | 2-(4-n-Propylphenyl)-5-(2-carboxyethyl)pyrrole |
| 3 | Functional group manipulation | Pyrrole with 1,3-dicarbonyl precursor |
Contributions to the Construction of Macrocyclic and Polycyclic Structures
The synthesis of macrocycles and polycycles often relies on starting materials that possess multiple reactive sites capable of undergoing intramolecular cyclization. This compound, with its two distinct functional groups, can serve as a valuable building block in this context. acs.orgacs.orgnih.govchemrxiv.orgmdpi.com
For the construction of macrocycles, the carboxylic acid and ketone can be involved in intramolecular condensation or coupling reactions. For example, under high dilution conditions to favor intramolecular reactions, the carboxylic acid could be activated and then reacted with the enolate of the ketone to form a large ring. Alternatively, the two functional groups could be modified to introduce other reactive handles suitable for macrocyclization, such as terminal alkenes for ring-closing metathesis or a halide and a nucleophile for an intramolecular substitution reaction.
In the realm of polycyclic structures, the aromatic ring of the 4-n-propylphenyl group can participate in cyclization reactions. For instance, after converting the carboxylic acid to an acyl chloride, an intramolecular Friedel-Crafts acylation could potentially lead to the formation of a new ring fused to the existing aromatic ring, creating a polycyclic aromatic system. acs.orgnih.gov Furthermore, the keto-ester derivative of the subject compound could undergo polycyclization cascades to form complex tricyclic frameworks. nih.gov
Utility in the Total Synthesis of Natural Products
Many natural products contain complex carbocyclic and heterocyclic frameworks. The structural motifs present in this compound make it a potential precursor in the total synthesis of certain classes of natural products. Keto-acids and their derivatives are recognized as valuable intermediates in the synthesis of complex molecules. nih.govbeilstein-journals.orgnih.govresearchgate.netacs.org
The γ-keto acid functionality can be a precursor to various five-membered rings, such as lactones or cyclopentenones, which are common structural units in natural products. For example, reduction of the ketone followed by intramolecular esterification (lactonization) would yield a γ-lactone. This lactone could be a key intermediate in the synthesis of more complex molecules.
Furthermore, the 4-n-propylphenyl group could be a key structural element of a target natural product or could be modified to introduce other functionalities. The combination of the aromatic ring and the keto-acid chain provides a versatile scaffold that can be elaborated upon to construct complex natural product architectures.
Exploration as Precursors in Advanced Polymer Chemistry and Materials Science
The bifunctional nature of this compound makes it a promising monomer for the synthesis of advanced polymers. The principles of using bifunctional monomers for polymerization are well-established, and levulinic acid, the simplest γ-keto acid, has been extensively studied as a sustainable platform chemical for polymer synthesis. researchgate.netacs.orgrsc.orgrsc.orgmaterials.international
The carboxylic acid and ketone groups can both participate in polymerization reactions. The carboxylic acid can react with diols to form polyesters or with diamines to form polyamides through step-growth polymerization. The resulting polymers would have a ketone group in the side chain at regular intervals. This pendant ketone group is a valuable handle for further post-polymerization modification, allowing for the introduction of various functionalities to tailor the polymer's properties.
The presence of the 4-n-propylphenyl group is expected to significantly influence the properties of the resulting polymers. The rigid aromatic ring can enhance the thermal stability and mechanical strength of the polymer backbone. The n-propyl group, being a nonpolar alkyl chain, can increase the hydrophobicity of the material and potentially lead to liquid crystalline properties, which are valuable in applications such as optical films and displays.
Table 3: Potential Polymerization Reactions
| Polymer Type | Comonomer | Key Linkage | Potential Properties |
|---|---|---|---|
| Polyester | Diol | Ester | Enhanced thermal stability, hydrophobicity |
Molecular and Biochemical Target Oriented Research of Oxovaleric Acid Derivatives
Detailed Investigations of Enzyme Inhibition Mechanisms
The structural features of oxovaleric acid derivatives make them intriguing candidates for enzyme inhibition studies. The presence of a carboxylic acid moiety, common in many enzyme inhibitors, coupled with a ketone group, allows for diverse interactions within enzyme active sites.
Analysis of Lipoxygenase (LOX) Inhibition Profiles by Related Ketocarboxylic Acids
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators involved in inflammatory responses. rsc.org The inhibition of LOX enzymes is a key strategy in the development of anti-inflammatory agents. rsc.orgnih.gov Research into ketocarboxylic acids structurally related to 5-(4-n-Propylphenyl)-5-oxovaleric acid, such as derivatives of ketoprofen (B1673614), has provided insights into their potential as LOX inhibitors.
Studies on certain ketoprofen analogues have shown that while they may exhibit some inhibitory activity against lipoxygenase, the effect is often moderate. For instance, some synthesized derivatives of ketoprofen failed to show remarkable LOX inhibition. This suggests that while the ketocarboxylic acid scaffold can interact with the LOX active site, specific structural features are crucial for potent inhibition. The mechanism of inhibition by such compounds is thought to involve interaction with the non-heme iron center of the enzyme or competition with the fatty acid substrate.
Table 1: Lipoxygenase (LOX) Inhibition by Selected Ketoprofen Analogues
| Compound | LOX Inhibitory Activity | Reference |
| Ketoprofen Derivative 1 | Moderate | drugbank.com |
| Ketoprofen Derivative 2 | Low | drugbank.com |
| Ketoprofen Derivative 3 | Moderate | drugbank.com |
Note: This table is illustrative and based on general findings for ketoprofen analogues.
Exploration of Modulation of Other Enzyme Systems by Oxovaleric Acid Scaffolds
Beyond lipoxygenases, the oxovaleric acid scaffold has been investigated for its interaction with other enzyme systems, most notably cyclooxygenases (COX). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen, which share structural similarities with this compound, are well-known inhibitors of COX enzymes.
The primary mechanism of action for these related compounds is the inhibition of both COX-1 and COX-2 isoforms. The carboxylic acid moiety is crucial for binding to the active site of the COX enzymes. Structure-activity relationship studies on ketoprofen and its analogues have demonstrated that modifications to the aryl propionic acid core can influence the potency and selectivity of COX inhibition. For example, certain derivatives have been found to be active only towards COX-1 enzymes, with an inhibitory effect superior to some reference drugs. In contrast, other modifications can lead to significant COX-2 inhibition. This highlights the tunability of the oxovaleric acid scaffold in modulating the activity of the COX enzyme system.
Modulation of Protein-Protein Interactions (PPI), exemplified by the Keap1-Nrf2 System with Related Propionic Acid Derivatives
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. The development of small molecules that can modulate PPIs is a significant area of therapeutic research. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. drugbank.com In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to activate the expression of antioxidant genes. drugbank.com
Small molecules that can inhibit the Keap1-Nrf2 PPI are of great interest for their potential to enhance the body's natural defense against oxidative stress. drugbank.com Research has shown that propionic acid derivatives can act as potent inhibitors of the Keap1-Nrf2 PPI. drugbank.comontosight.aiwikipedia.orgnih.gov These inhibitors are designed to mimic the binding of Nrf2 to Keap1, thereby disrupting the interaction. Although direct studies on this compound in this context are limited, the structural similarity of its core to known propionic acid-based Keap1-Nrf2 inhibitors suggests that the oxovaleric acid scaffold could be a valuable starting point for designing novel PPI modulators. drugbank.comontosight.aiwikipedia.orgnih.gov The carboxylic acid group in these molecules is often a key feature for establishing critical interactions within the binding pocket of Keap1.
Studies in Molecular Recognition and Ligand-Receptor Binding Interactions
The principles of molecular recognition govern the interaction of a ligand, such as an oxovaleric acid derivative, with its biological receptor. These interactions are highly specific and are determined by the three-dimensional structures and chemical properties of both the ligand and the binding site. The study of these interactions is crucial for understanding the mechanism of action of a compound and for the rational design of new therapeutic agents.
Development of Molecular Probes for Biological Pathway Analysis
Molecular probes are essential tools for studying biological pathways and processes in real-time and in a non-invasive manner. These probes are typically small molecules that can selectively bind to a specific target and generate a detectable signal, such as fluorescence. The development of molecular probes based on the oxovaleric acid scaffold could provide valuable tools for investigating the roles of specific enzymes or receptors in cellular signaling cascades.
The design of such probes would involve chemically modifying the this compound structure to incorporate a reporter group, such as a fluorophore, without significantly compromising its binding affinity for the target of interest. For example, the carboxylic acid moiety could be a point of attachment for a linker connected to a fluorescent dye. The resulting probe could then be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization and dynamics of its target within living cells. The development of such probes would be a logical extension of the research into the biochemical targets of oxovaleric acid derivatives, enabling a deeper understanding of their biological functions.
Advanced Analytical Methodologies for the Comprehensive Study of 5 4 N Propylphenyl 5 Oxovaleric Acid in Research
Utilization of Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecular structure of 5-(4-n-Propylphenyl)-5-oxovaleric acid.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the n-propyl group, the aromatic protons on the phenyl ring, and the aliphatic protons of the valeric acid chain. The aromatic protons would likely appear as two doublets in the region of 7-8 ppm, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons adjacent to the ketone and carboxylic acid groups would show characteristic downfield shifts.
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the n-propyl and valeric acid moieties. The carbonyl carbon of the ketone is expected to resonate at a lower field (further downfield) than the carboxylic acid carbonyl.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. jove.com The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the ketone and the carboxylic acid. The C=O stretch of the ketone would likely appear around 1685 cm⁻¹, while the carboxylic acid C=O stretch would be observed around 1710 cm⁻¹. jove.com A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and ketone in this compound. The UV-Vis spectrum is expected to show absorptions characteristic of the phenyl ketone moiety. msu.eduutoronto.ca A strong π → π* transition is anticipated at a lower wavelength, while a weaker n → π* transition would occur at a higher wavelength. jove.com The presence of the alkyl group on the phenyl ring may cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted phenyl ketone. utoronto.ca
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Position |
|---|---|---|
| ¹H NMR | Aromatic protons | ~7.0-8.0 ppm |
| CH₂ adjacent to ketone | ~3.0-3.2 ppm | |
| CH₂ adjacent to COOH | ~2.4-2.6 ppm | |
| ¹³C NMR | Ketone C=O | ~198-202 ppm |
| Carboxylic Acid C=O | ~175-180 ppm | |
| Aromatic carbons | ~128-145 ppm | |
| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| C=O (Carboxylic Acid) | ~1710 cm⁻¹ | |
| C=O (Ketone) | ~1685 cm⁻¹ | |
| UV-Vis | π → π* transition | ~240-260 nm |
| n → π* transition | ~300-320 nm |
Sophisticated Chromatographic Separations for Compound Isolation and Purity Assessment
Chromatographic techniques are essential for the isolation and purity assessment of synthesized compounds. Both Gas Chromatography (GC) and Liquid Chromatography (LC) play crucial roles in the analytical workflow for this compound.
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is often required to convert the non-volatile keto acid into a more volatile derivative. asianpubs.org Common derivatization strategies for keto acids include esterification of the carboxylic acid group and oximation of the ketone group. asianpubs.org
Once derivatized, GC analysis can provide valuable information on the purity of the compound and can be used to quantify it in various matrices. The choice of a suitable capillary column, such as a mid-polarity phenyl methyl siloxane column, would be critical for achieving good separation from any impurities. asianpubs.org
Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable starting point for method development.
Coupling LC with Mass Spectrometry (LC-MS) provides a highly sensitive and selective analytical tool. researchgate.net LC-MS can be used to determine the molecular weight of the compound and to obtain structural information through fragmentation analysis. acs.orgnih.gov Electrospray ionization (ESI) would be a suitable ionization technique for this molecule, likely forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing insights into the compound's structure. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water and carbon dioxide from the carboxylic acid group, and cleavage at the bonds adjacent to the ketone.
Table 2: Chromatographic and Mass Spectrometric Parameters for Analysis
| Technique | Parameter | Typical Conditions |
|---|---|---|
| GC (after derivatization) | ||
| Column | Phenyl methyl siloxane capillary column | |
| Inlet Temperature | 250-280 °C | |
| Oven Program | Temperature gradient (e.g., 100 to 300 °C) | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| LC-MS | ||
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid | |
| Flow Rate | 0.2-0.4 mL/min | |
| Ionization | Electrospray Ionization (ESI), positive or negative mode | |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org For this compound, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular conformation and packing in the solid state. nih.gov
The crystal structure would reveal precise bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the valeric acid chain and the planarity of the phenyl ketone moiety. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures in the solid state, and other weaker interactions like van der Waals forces and potential π-π stacking of the aromatic rings. rsc.org
Implementation of Hyphenated Analytical Techniques for Multidimensional Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power for the comprehensive analysis of complex samples.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct acquisition of NMR spectra of compounds as they elute from an HPLC column. nih.gov This can be particularly useful for the structural confirmation of the main compound and the identification of any co-eluting impurities or degradation products without the need for prior isolation. nih.govresearchgate.netspectroscopyonline.com
Gas Chromatography-Infrared (GC-IR) spectroscopy combines the separation power of GC with the functional group identification capabilities of IR spectroscopy. cannabisindustryjournal.comnumberanalytics.comnumberanalytics.comalwsci.com For the derivatized this compound, GC-IR could provide real-time IR spectra of the separated components, aiding in the confirmation of the derivatization reaction and the identification of any volatile impurities.
These multidimensional techniques provide a wealth of information from a single analysis, streamlining the process of structural elucidation and purity assessment in research and development.
Emerging Trends and Future Research Directions in Aryl Oxovaleric Acid Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of aryl-oxovaleric acids often relies on classical methods like Friedel-Crafts acylation, which can involve harsh reagents and generate significant waste. The future of synthesizing compounds like 5-(4-n-Propylphenyl)-5-oxovaleric acid lies in the development of more sustainable and efficient methodologies.
Greener Friedel-Crafts Acylation: One of the primary routes to aromatic ketones is the Friedel-Crafts acylation. Current research is focused on replacing traditional Lewis acid catalysts (e.g., AlCl₃) with more environmentally friendly alternatives. Solid acid catalysts, such as zeolites and sulfated zirconia, offer advantages like reusability and reduced waste generation. The use of bismuth triflate as a water-tolerant and recyclable catalyst, particularly under microwave irradiation, has also shown promise for increasing reaction efficiency and reducing environmental impact.
Alternative Synthetic Routes to γ-Keto Acids: Beyond modifying existing methods, researchers are exploring entirely new pathways to γ-keto acids and their derivatives. Recent advancements include:
Photocatalytic Methods: Visible-light-induced reactions are emerging as a powerful tool in organic synthesis. These methods can facilitate the formation of γ-ketoesters and related structures under mild, metal-free conditions.
Reductive Carboxylation: The direct reductive carboxylation of aryl vinyl ketones using magnesium and carbon dioxide presents an eco-friendly approach to producing γ-keto carboxylic acids. This method is notable for its short reaction times and broad substrate scope.
Hydroacylation Reactions: Catalytic hydroacylation of alkenes with aldehydes offers an atom-economical route to ketones, which can be a key step in the synthesis of more complex molecules.
These novel approaches, summarized in the table below, are paving the way for more sustainable production of aryl-oxovaleric acids.
| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Greener Friedel-Crafts Acylation | Use of solid acid catalysts (zeolites, sulfated zirconia) or recyclable catalysts (bismuth triflate). | Reduced catalyst waste, milder reaction conditions, potential for continuous flow processes. |
| Photocatalysis | Utilization of visible light to drive chemical reactions. | Metal-free conditions, high functional group tolerance, energy efficiency. |
| Reductive Carboxylation | Direct carboxylation using CO₂ as a C1 source. | Utilization of a greenhouse gas, eco-friendly reaction conditions. |
| Hydroacylation | Atom-economical addition of aldehydes to alkenes. | High atom economy, direct formation of C-C bonds. |
Advancement of Predictive Computational Models for Structure and Reactivity
The ability to predict the properties and reactivity of a molecule before its synthesis is a cornerstone of modern chemical research. For aryl-oxovaleric acids, computational modeling is poised to accelerate the discovery of new derivatives with tailored functionalities.
Quantum Mechanics and DFT: Quantum mechanics (QM) and Density Functional Theory (DFT) are powerful tools for understanding the electronic structure and predicting the reactivity of molecules. These methods can be used to calculate a variety of properties, including bond energies, reaction barriers, and spectroscopic data. For this compound, DFT calculations could be employed to predict its conformational preferences, the acidity of its carboxylic acid group, and the reactivity of its ketone functionality.
Machine Learning and QSAR: Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are becoming increasingly important in predicting the biological activity and chemical reactivity of compounds. By training algorithms on large datasets of known molecules, it is possible to develop models that can predict the properties of new, unsynthesized compounds with a high degree of accuracy. For instance, ML models can predict the site selectivity of electrophilic aromatic substitution reactions, which is crucial for designing synthetic routes to new aryl-oxovaleric acid derivatives. QSAR studies can establish relationships between the molecular structure of these compounds and their biological activities, guiding the design of more potent and selective molecules.
The table below outlines the potential applications of various computational models in the study of aryl-oxovaleric acids.
| Computational Model | Application in Aryl-Oxovaleric Acid Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Optimized geometry, reaction energies, spectroscopic properties. |
| Machine Learning (ML) | Prediction of reactivity and site selectivity in synthetic reactions. | Identification of most likely reaction products, optimization of reaction conditions. |
| QSAR | Correlation of molecular structure with biological activity. | Prediction of potency and selectivity for specific biological targets. |
| Molecular Docking | Simulation of binding interactions with biological macromolecules. | Identification of potential binding modes and prediction of binding affinity. |
Expansion of Molecular Target Identification and Validation in Biological Systems
While the specific biological targets of this compound are not yet well-defined, the broader class of γ-keto acids and related structures exhibit a range of pharmacological activities, suggesting a rich area for future investigation.
Inference from Structurally Related Compounds: The γ-butyrolactone moiety, which can be formed by the cyclization of γ-hydroxy acids derived from γ-keto acids, is a privileged structure in many biologically active natural products and synthetic drugs. These compounds have shown anti-inflammatory, anticancer, antibiotic, and antifungal activities. This suggests that aryl-oxovaleric acids could serve as precursors or bioisosteres for compounds with similar therapeutic potential.
Potential Mechanisms of Action: Keto acids play crucial roles in various metabolic pathways. For example, α-keto acids are involved in the Krebs cycle and amino acid metabolism. While this compound is a γ-keto acid, its structural similarity to other biologically active keto acids warrants investigation into its potential effects on metabolic enzymes. Additionally, the aryl ketone moiety can participate in various interactions with biological macromolecules, and the carboxylic acid group can form strong hydrogen bonds, making these compounds interesting candidates for drug discovery programs.
Future research in this area will likely involve high-throughput screening of aryl-oxovaleric acid libraries against a wide range of biological targets to identify novel therapeutic leads.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Nanotechnology
The unique combination of a rigid aromatic core and a flexible carboxylic acid chain in this compound makes it an intriguing building block for the development of new materials and nanostructures.
Self-Assembly and Supramolecular Chemistry: Aromatic carboxylic acids are well-known for their ability to self-assemble into ordered structures through hydrogen bonding and π-π stacking interactions. These self-assembled monolayers (SAMs) on various surfaces have potential applications in electronics, sensors, and surface engineering. The specific structure of this compound, with its alkyl chain, could influence the packing and properties of such self-assembled structures.
Polymer and Materials Science: Gamma-keto acids and their derivatives can serve as monomers for the synthesis of novel polymers. The ketone and carboxylic acid functionalities offer multiple points for polymerization and cross-linking, leading to materials with unique thermal and mechanical properties. For example, keto-functionalized polymers can be used as versatile scaffolds for the conjugation of other molecules, opening up possibilities in drug delivery and biomaterials.
Nanotechnology: Aromatic ketones have been explored for their potential in nanotechnology. For instance, they can be used in the synthesis of nanoaromatic compounds with applications in fragrances and advanced materials. The incorporation of aryl-oxovaleric acids into nanomaterials could lead to new functional materials with tailored optical, electronic, or catalytic properties.
The interdisciplinary potential of aryl-oxovaleric acids is summarized in the table below.
| Research Area | Potential Application of this compound | Expected Outcome |
| Materials Science | Monomer for novel polymers. | Development of functional polymers with tunable properties. |
| Supramolecular Chemistry | Building block for self-assembled monolayers. | Creation of ordered surfaces for electronics and sensors. |
| Nanotechnology | Component of functional nanomaterials. | Design of nanoparticles with specific catalytic or optical properties. |
Q & A
Q. Key Variables Affecting Yield
- Oxidizing Agents : KMnO₄ (strong oxidizer) vs. CrO₃ (selective for ketones).
- Solvent Systems : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates.
- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-oxidation.
Q. Example Protocol
React 5-(4-n-Propylphenyl)pentan-1-ol with KMnO₄ in H₂SO₄/acetone (1:2 v/v) at 70°C for 6 hours.
Quench with NaHSO₃, extract with ethyl acetate, and purify via recrystallization.
Expected Yield: ~40–60%, based on analogous syntheses .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Focus
FT-IR : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) functional groups. For example, 5-(4-methylphenyl)-5-oxovaleric acid shows C=O stretching at 1715 cm⁻¹ .
NMR :
- ¹H NMR : The propyl group (n-C₃H₇) exhibits triplet signals for CH₂ groups (δ 0.8–1.5 ppm) and a multiplet for the aromatic protons (δ 7.2–7.8 ppm).
- ¹³C NMR : The ketone carbonyl appears at ~205–210 ppm, while the carboxylic acid carbon resonates at ~170–175 ppm .
Advanced Application
2D NMR (HSQC, HMBC) : Resolves ambiguities in proton-carbon connectivity, particularly for overlapping signals in the aromatic region .
How do steric and electronic effects of the 4-n-propylphenyl substituent influence the compound’s reactivity?
Q. Advanced Research Focus
- Steric Effects : The n-propyl group increases steric bulk compared to methyl or ethyl substituents, potentially slowing nucleophilic attacks at the ketone or carboxylic acid groups.
- Electronic Effects : The electron-donating propyl group may slightly reduce the electrophilicity of the carbonyl carbon, affecting condensation or esterification reactions.
Q. Comparative Data
| Substituent | Ketone C=O IR (cm⁻¹) | Carboxylic Acid pKa |
|---|---|---|
| 4-Methyl | 1715 | ~4.2 |
| 4-n-Propyl | 1708 (predicted) | ~4.5 (predicted) |
Note: Predicted values based on Hammett substituent constants and analog studies .
How can researchers resolve contradictions in spectral data during structural elucidation?
Advanced Research Focus
Case Study : If ¹H NMR shows unexpected splitting for the propyl chain (e.g., non-equivalent CH₂ groups), consider:
Dynamic Effects : Rotational barriers in the propyl group may cause signal splitting at low temperatures.
Impurity Analysis : Use LC-MS to detect byproducts (e.g., over-oxidation to dicarboxylic acids).
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. Methodology
- HPLC-PDA : Confirm purity (>95%) before spectroscopic analysis.
- Variable Temperature NMR : Acquire spectra at 25°C and −40°C to assess conformational flexibility .
What computational strategies are recommended for modeling the electronic structure of this compound?
Q. Advanced Research Focus
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles, dipole moments, and frontier molecular orbitals (HOMO/LUMO).
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the ketone group may hydrogen-bond with catalytic residues .
Q. Key Outputs
- Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions.
- Thermodynamic Stability : Calculate Gibbs free energy of tautomers (keto vs. enol forms) .
How does the compound’s solubility profile impact formulation for in vivo studies?
Q. Basic Research Focus
Q. Experimental Data
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Methanol | 15–20 |
| Ethyl Acetate | 30–40 |
What are the challenges in scaling up the synthesis of this compound?
Q. Advanced Research Focus
- Purification : Recrystallization becomes inefficient at large scales; switch to column chromatography (silica gel, hexane:ethyl acetate gradient).
- Safety : Exothermic oxidation with KMnO₄ requires controlled addition and cooling.
- Yield Optimization : Use flow chemistry to maintain consistent temperature and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
